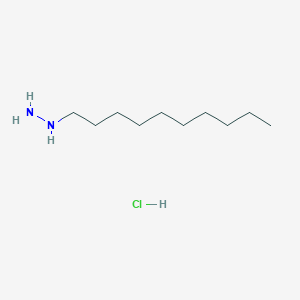
Decylhydrazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decylhydrazinehydrochloride is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a decyl group attached to a hydrazine moiety, which is further combined with hydrochloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decylhydrazinehydrochloride can be synthesized through the reaction of decylhydrazine with hydrochloric acid. The general synthetic route involves the following steps:
Preparation of Decylhydrazine: Decylamine is reacted with hydrazine hydrate under controlled conditions to form decylhydrazine.
Formation of this compound: Decylhydrazine is then treated with hydrochloric acid to yield this compound.
The reaction conditions typically involve maintaining a specific temperature and pH to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Decylhydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The decyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decylhydrazine oxides, while substitution reactions can produce various decyl-substituted hydrazine derivatives.
Applications De Recherche Scientifique
Decylhydrazinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of decylhydrazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of hydrazone derivatives, which can interact with enzymes and other proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazine dihydrochloride
- Benzylhydrazine hydrochloride
- Cyclohexylhydrazine hydrochloride
Uniqueness
Decylhydrazinehydrochloride is unique due to the presence of the decyl group, which imparts specific physicochemical properties and biological activities. Compared to other hydrazine derivatives, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H25ClN2 |
|---|---|
Poids moléculaire |
208.77 g/mol |
Nom IUPAC |
decylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H24N2.ClH/c1-2-3-4-5-6-7-8-9-10-12-11;/h12H,2-11H2,1H3;1H |
Clé InChI |
YDSDREDXERGPTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



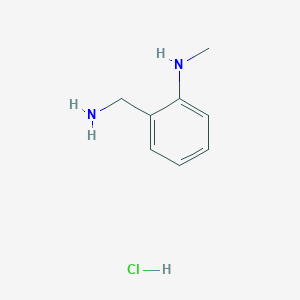
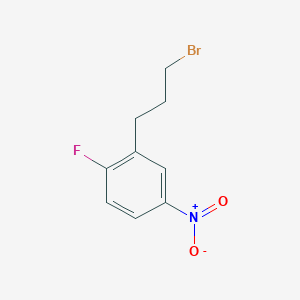
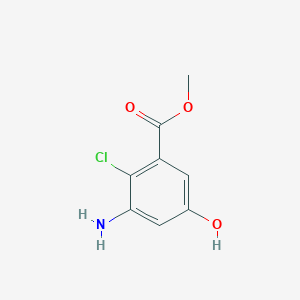

![rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
![Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13515739.png)
![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)
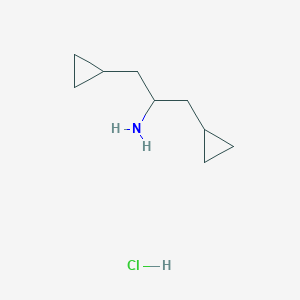
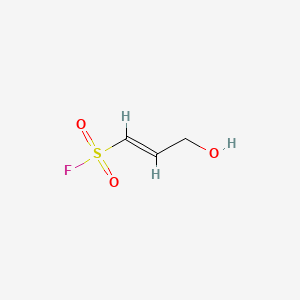
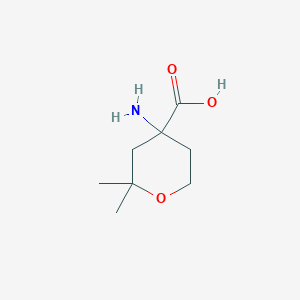
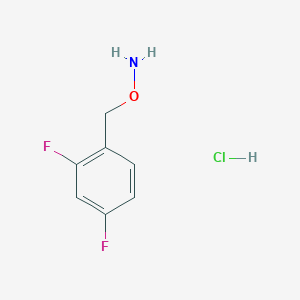
![tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13515774.png)
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13515776.png)
